molecular formula C13H11FN2O3 B6389499 2-Amino-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid CAS No. 1261961-42-5

2-Amino-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6389499
CAS No.: 1261961-42-5
M. Wt: 262.24 g/mol
InChI Key: MYSSWBZIKGTSJX-UHFFFAOYSA-N
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Description

2-Amino-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid is an aromatic heterocyclic compound It features a pyridine ring substituted with an amino group at position 2, a carboxylic acid group at position 4, and a 2-fluoro-4-methoxyphenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Amino-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
  • 2-Amino-5-(2-bromo-4-methoxyphenyl)pyridine-4-carboxylic acid
  • 2-Amino-5-(2-iodo-4-methoxyphenyl)pyridine-4-carboxylic acid

Uniqueness

The presence of the fluorine atom in 2-Amino-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug development, as fluorine can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents .

Properties

IUPAC Name

2-amino-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-19-7-2-3-8(11(14)4-7)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSSWBZIKGTSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687532
Record name 2-Amino-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-42-5
Record name 2-Amino-5-(2-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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